n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine typically involves the reaction of 2-aminophenol with aldehydes to produce 2-aryl benzoxazole derivatives . The reaction conditions often include the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine is used as an intermediate in the synthesis of various benzoxazole derivatives, which are important in the development of new chemical entities with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities . It has shown promising results in vitro against various bacterial and fungal strains, as well as cancer cell lines.
Medicine: The compound is being explored for its potential use in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a precursor for the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with key proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
N-(1,3-benzothiazole-2-yl)-2-chloroacetamide: This compound is similar in structure and is used in the synthesis of benzothiazole derivatives with potential anti-tubercular activity.
N-1,3-benzoxazol-2yl benzene sulfonamides: These compounds are used as inhibitors of the inhA enzyme and Mycobacterium tuberculosis growth.
Uniqueness: n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H12ClN3O |
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Molecular Weight |
285.73 g/mol |
IUPAC Name |
N'-[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]ethanimidamide |
InChI |
InChI=1S/C15H12ClN3O/c1-9(17)18-12-5-6-13-14(8-12)20-15(19-13)10-3-2-4-11(16)7-10/h2-8H,1H3,(H2,17,18) |
InChI Key |
ITUBSQWZPUDQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)Cl)N |
Origin of Product |
United States |
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